2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-phenylpyridine with suitable aldehydes can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The aromatic ring and pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It has potential as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in developing materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cancer progression .
Comparison with Similar Compounds
- 1H-pyrrolo[3,2-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde stands out due to its unique aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile scaffold for developing a wide range of bioactive molecules .
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-7-4-8-15-14(11)16-13(12)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
InChI Key |
MMLMJZNNELPPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)C=O |
Origin of Product |
United States |
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